N-(3-methylphenyl)-1,2,3,4-tetrahydroquinoline-2-carboxamide hydrochloride
Overview
Description
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple functional groups and a heterocyclic ring. The tetrahydroquinoline ring would likely contribute to the rigidity of the molecule, while the carboxamide and 3-methylphenyl groups could participate in various intermolecular interactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For instance, the presence of the polar carboxamide group could enhance its solubility in polar solvents .Scientific Research Applications
Therapeutic Applications of Tetrahydroquinoline Derivatives
Cancer Research Tetrahydroquinoline derivatives have been extensively studied for their anticancer properties. The US FDA approval of trabectedin, a compound within this class, for treating soft tissue sarcomas highlights the significant potential of these derivatives in cancer drug discovery. Their mechanism of action, often involving interaction with DNA or inhibition of cancer cell growth, positions tetrahydroquinoline derivatives as promising candidates for developing novel anticancer therapies (Singh & Shah, 2017).
Antitubercular Activity Research on modifications of isoniazid structures, incorporating tetrahydroquinoline derivatives, has demonstrated potent in vitro anti-tubercular activity against various strains of Mycobacterium tuberculosis. These findings suggest the potential for designing new leads in anti-TB compounds, leveraging the structural flexibility and biological activity of tetrahydroquinoline derivatives (Asif, 2014).
Mechanism of Action
Future Directions
Properties
IUPAC Name |
N-(3-methylphenyl)-1,2,3,4-tetrahydroquinoline-2-carboxamide;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O.ClH/c1-12-5-4-7-14(11-12)18-17(20)16-10-9-13-6-2-3-8-15(13)19-16;/h2-8,11,16,19H,9-10H2,1H3,(H,18,20);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GLUHYPQWLULKDT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)C2CCC3=CC=CC=C3N2.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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